molecular formula C13H13NO3 B7457508 N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7457508
M. Wt: 231.25 g/mol
InChI Key: SRLPZNMUNFOSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDB, is a synthetic compound that belongs to the benzodioxepine family. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. BDB has gained attention in the scientific community due to its potential applications in the treatment of psychiatric disorders, as well as its use as a research tool for studying the serotonin system.

Mechanism of Action

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the 5-HT2A receptor by N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide leads to the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways are involved in the regulation of neuronal signaling and synaptic plasticity, which are critical for cognitive and emotional processes.
Biochemical and Physiological Effects
N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have potent effects on the serotonin system, including the modulation of neuronal signaling and synaptic plasticity. It has been shown to enhance the release of serotonin in the brain, which can lead to increased mood, cognition, and perception. Additionally, N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of the serotonin system. Additionally, N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a long half-life in the body, which allows for sustained effects and prolonged experimentation. However, N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has several limitations, including its potential for toxicity and its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including the investigation of its therapeutic potential in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to elucidate the mechanisms of action of N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its effects on neuronal signaling and synaptic plasticity. Finally, the development of safer and more efficient synthesis methods for N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide may facilitate its use as a research tool and potential therapeutic agent.

Synthesis Methods

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized through a multi-step process starting from commercially available precursors. The first step involves the preparation of 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with propargyl bromide to yield N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. The synthesis of N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex process that requires careful handling of hazardous chemicals and specialized equipment.

Scientific Research Applications

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used extensively in scientific research to study the serotonin system and its role in various physiological and pathological processes. It has been shown to have potent effects on the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to investigate the mechanisms of action of hallucinogenic drugs such as LSD and psilocybin, which also act on the 5-HT2A receptor. Additionally, N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the effects of serotonin on neuronal signaling and synaptic plasticity, as well as its role in the development of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h1,4-5,9H,3,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLPZNMUNFOSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-ynyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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